![molecular formula C26H42N4O11 B12295568 (2S)-2-[(2S)-2-{1-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]-3,6,9,12-tetraoxapentadecan-15-amido}-3-methylbutanamido]propanoic acid](/img/structure/B12295568.png)
(2S)-2-[(2S)-2-{1-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]-3,6,9,12-tetraoxapentadecan-15-amido}-3-methylbutanamido]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Mal-PEG4-VA is synthesized through a series of chemical reactions involving the modification of polyethylene glycol (PEG) with a vinyl acetate group. The process typically involves the following steps:
Activation of PEG: PEG is first activated by reacting it with a suitable activating agent such as succinic anhydride.
Introduction of Maleimide Group: The activated PEG is then reacted with maleimide to introduce the maleimide group.
Vinyl Acetate Modification: Finally, the maleimide-PEG is reacted with vinyl acetate to obtain Mal-PEG4-VA.
Industrial Production Methods
The industrial production of Mal-PEG4-VA follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Mal-PEG4-VA undergoes various types of chemical reactions, including:
Substitution Reactions: The maleimide group in Mal-PEG4-VA can react with thiol groups in proteins or other molecules to form stable thioether bonds.
Addition Reactions: The vinyl acetate group can undergo addition reactions with various nucleophiles.
Common Reagents and Conditions
Thiol Reagents: Common thiol reagents used in reactions with Mal-PEG4-VA include cysteine and glutathione.
Nucleophiles: Various nucleophiles such as amines and alcohols can react with the vinyl acetate group.
Major Products Formed
The major products formed from these reactions include thioether-linked conjugates and addition products with nucleophiles .
Scientific Research Applications
Mal-PEG4-VA has a wide range of scientific research applications, including:
Drug Delivery: Mal-PEG4-VA is used in the development of targeted drug delivery systems, allowing for controlled release of therapeutic agents.
Medical Devices: It is used in the creation of biocompatible coatings for medical devices.
Antibody-Drug Conjugates (ADCs): Mal-PEG4-VA is used as a linker in the synthesis of ADCs, which are targeted cancer therapies that deliver cytotoxic drugs specifically to cancer cells.
Mechanism of Action
The mechanism of action of Mal-PEG4-VA involves its ability to form stable thioether bonds with thiol groups in proteins or other molecules. This allows for the targeted delivery of therapeutic agents and improves the biocompatibility of the material . The molecular targets and pathways involved include the thiol groups in proteins and the nucleophilic sites in various biomolecules .
Comparison with Similar Compounds
Similar Compounds
Mal-PEG4-DBCO: A heterobifunctional crosslinker containing a thiol-reactive maleimide group and a dibenzylcyclooctyne (DBCO) group.
Mal-PEG2-VCP-Eribulin: An Eribulin-based drug for antibody conjugates.
Uniqueness
Mal-PEG4-VA is unique due to its combination of a maleimide group and a vinyl acetate group, which allows for better control over drug release and improved biocompatibility compared to other PEG derivatives .
Properties
Molecular Formula |
C26H42N4O11 |
|---|---|
Molecular Weight |
586.6 g/mol |
IUPAC Name |
2-[[2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C26H42N4O11/c1-18(2)24(25(35)28-19(3)26(36)37)29-21(32)7-10-38-12-14-40-16-17-41-15-13-39-11-8-27-20(31)6-9-30-22(33)4-5-23(30)34/h4-5,18-19,24H,6-17H2,1-3H3,(H,27,31)(H,28,35)(H,29,32)(H,36,37) |
InChI Key |
JQKQDAYKTXEJOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)O)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


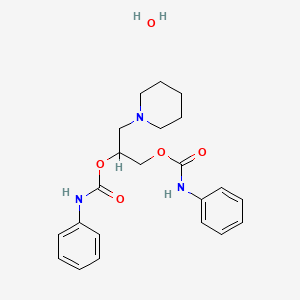
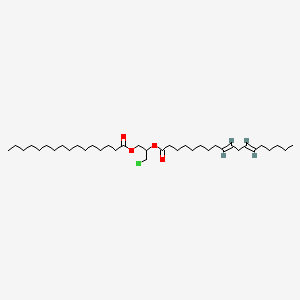
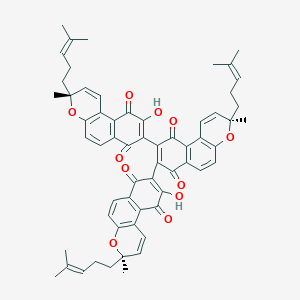
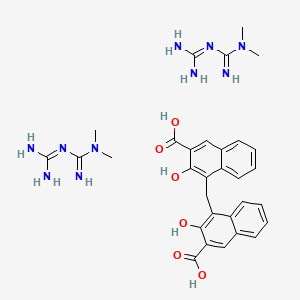



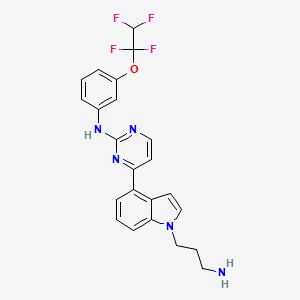

![[(1S)-1-(4-methylphenyl)-1-tert-butoxycarbonyl-ethyl]azanium chloride](/img/structure/B12295530.png)
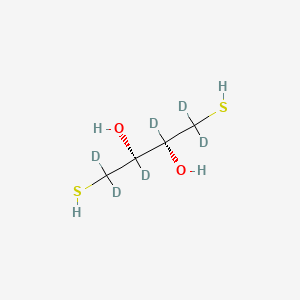
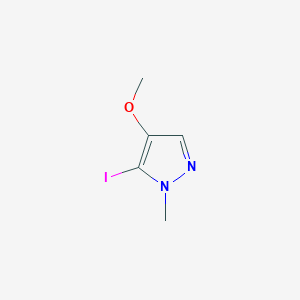
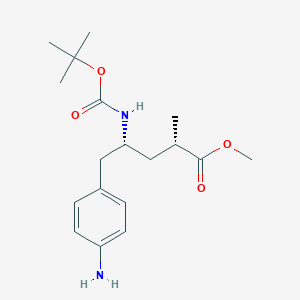
![[2,3-Dihydroxypropoxy(hydroxy)phosphoryl] 2,6-diaminohexanoate](/img/structure/B12295556.png)
